

# 4-(Piperazin-1-yl)benzoic acid CAS number and molecular structure

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## Compound of Interest

Compound Name: 4-(Piperazin-1-yl)benzoic acid

Cat. No.: B079553

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## An In-depth Technical Guide to 4-(Piperazin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **4-(Piperazin-1-yl)benzoic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, molecular structure, physicochemical properties, and established synthesis protocols. Furthermore, it explores the broader biological significance of the piperazine moiety as a "privileged structure" in pharmacology and delves into the potential role of related compounds in the inhibition of critical signaling pathways, such as the Hedgehog signaling cascade. Detailed experimental methodologies for synthesis and relevant biological assays are provided to facilitate further research and application of this versatile chemical scaffold.

### Chemical Identity and Molecular Structure

**4-(Piperazin-1-yl)benzoic acid** is a bifunctional organic compound featuring a benzoic acid moiety substituted at the para-position with a piperazine ring.

- CAS Number: 85474-75-5[1]

- Molecular Formula:  $C_{11}H_{14}N_2O_2$ [\[2\]](#)
- IUPAC Name: **4-(Piperazin-1-yl)benzoic acid**
- Synonyms: 4-(1-Piperazinyl)benzoic acid, 1-(4-Carboxyphenyl)piperazine

Molecular Structure:

The structure consists of a planar benzene ring bonded to a carboxyl group and a piperazine ring, which typically adopts a chair conformation.



## Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of **4-(Piperazin-1-yl)benzoic acid**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	206.24 g/mol	PubChem
Melting Point	295 °C	ChemicalBook <a href="#">[3]</a>
Boiling Point (Predicted)	424.7 ± 30.0 °C	ChemicalBook <a href="#">[3]</a>
Density (Predicted)	1.211 ± 0.06 g/cm <sup>3</sup>	ChemicalBook <a href="#">[3]</a>
pKa (Predicted)	5.02 ± 0.10	ChemicalBook <a href="#">[3]</a>
XLogP3 (Predicted)	-1.6	PubChemLite <a href="#">[2]</a>
Appearance	Colorless crystals	ChemicalBook <a href="#">[3]</a>

Table 2: Predicted Spectroscopic Data

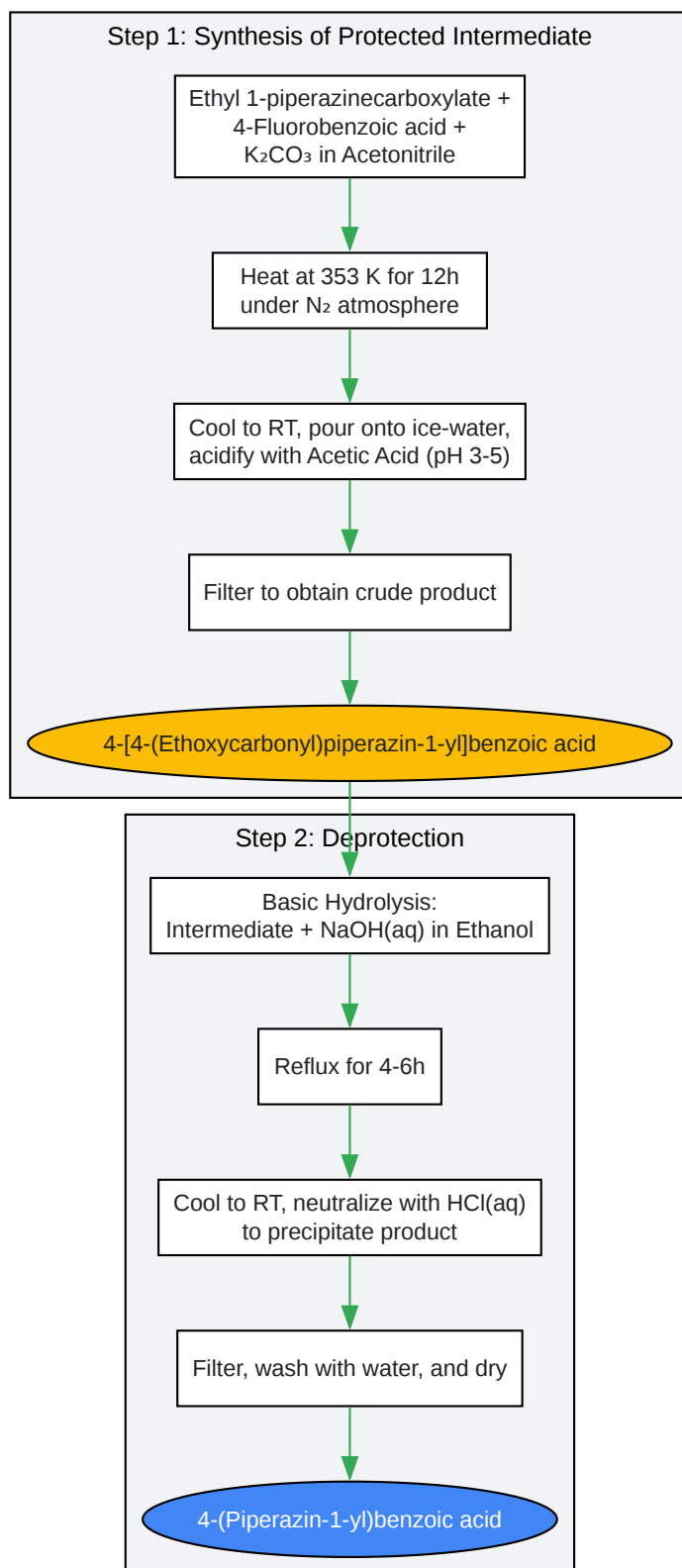
Spectroscopic Technique	Predicted Features
$^1\text{H}$ NMR	Aromatic protons (AA'BB' system, ~7-8 ppm), Piperazine protons (~3-4 ppm), Carboxylic acid proton (>10 ppm, broad), NH proton of piperazine (variable, broad).
$^{13}\text{C}$ NMR	Aromatic carbons (~115-155 ppm), Carboxylic carbon (~170 ppm), Piperazine carbons (~45-55 ppm).
Infrared (IR) Spectroscopy	Broad O-H stretch (carboxylic acid dimer, ~2500-3300 $\text{cm}^{-1}$ ), C=O stretch (~1680-1710 $\text{cm}^{-1}$ ), Aromatic C=C stretches (~1600, 1500 $\text{cm}^{-1}$ ), C-N stretch (~1200-1300 $\text{cm}^{-1}$ ), N-H bend (~1500-1650 $\text{cm}^{-1}$ ). <a href="#">[4]</a> <a href="#">[5]</a>
Mass Spectrometry (MS)	Expected $[\text{M}+\text{H}]^+$ at $m/z$ 207.11. Characteristic fragmentation includes loss of the carboxylic acid group and cleavage of the piperazine ring. <a href="#">[6]</a> <a href="#">[7]</a>

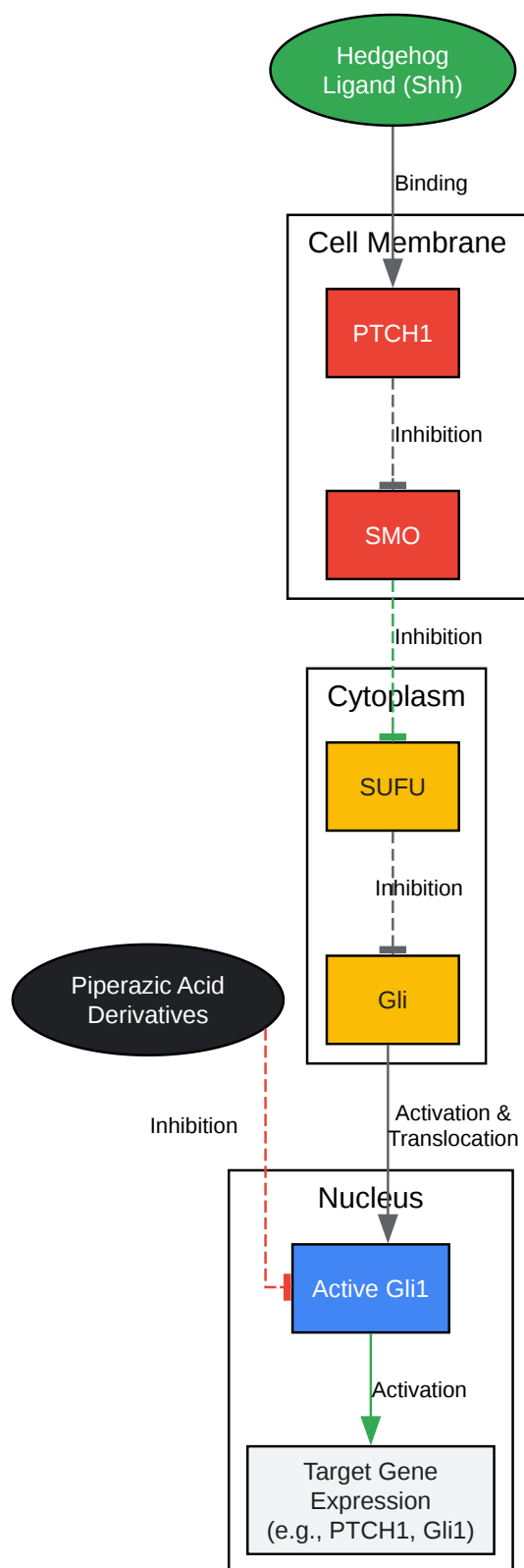
## Synthesis and Experimental Protocols

The synthesis of **4-(Piperazin-1-yl)benzoic acid** can be achieved through a two-step process involving the nucleophilic aromatic substitution of a protected piperazine onto a fluorinated benzoic acid, followed by deprotection.

## Synthesis Workflow

The logical flow for the synthesis and purification of **4-(Piperazin-1-yl)benzoic acid** is outlined below.





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